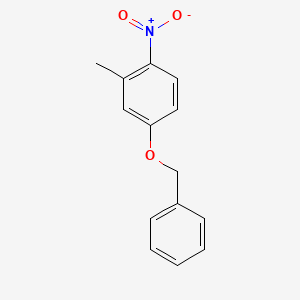

4-(Benzyloxy)-2-methyl-1-nitrobenzene

Descripción

Contextualizing Substituted Nitrobenzenes within Organic Synthesis

Substituted nitrobenzenes are a cornerstone of modern organic chemistry, valued for the versatile reactivity of the nitro group. This functional group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. msu.edu Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities, most notably through the formation of diazonium salts. chemistry.coach

The journey of nitrobenzene (B124822) and its derivatives began in 1834 when German chemist Eilhardt Mitscherlich first synthesized the parent compound by treating benzene (B151609) with fuming nitric acid. britannica.comdictozo.com This discovery was a pivotal moment in the history of organic chemistry. By 1856, nitrobenzene was being produced commercially, primarily for the manufacture of aniline (B41778), which became the backbone of the synthetic dye industry. nih.gov The ability to introduce a nitro group onto an aromatic ring and subsequently transform it into other functional groups opened up new avenues for creating complex molecules. researchgate.netbritannica.com This led to extensive research into the nitration of various substituted benzenes, laying the groundwork for understanding substituent effects on reaction rates and regioselectivity. nih.gov

The substituents on an aromatic ring profoundly influence its reactivity. msu.edulibretexts.org The methyl group (-CH₃) and the benzyloxy group (-OCH₂C₆H₅) present in 4-(benzyloxy)-2-methyl-1-nitrobenzene each contribute distinct electronic effects.

Methyl Group: As an alkyl substituent, the methyl group is an electron-donating group through an inductive effect. It increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edulibretexts.org

Benzyloxy Group: The benzyloxy group exerts two opposing electronic effects. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect that deactivates the ring. msu.edulibretexts.org However, the lone pairs of electrons on the oxygen atom can be donated to the aromatic ring through p-π conjugation, a phenomenon known as the resonance effect. msu.edulibretexts.org This resonance effect is typically stronger than the inductive effect, resulting in a net electron-donating character that activates the ring towards electrophilic substitution, particularly at the ortho and para positions. msu.edu The high reactivity of the benzylic position—the carbon atom directly bonded to the benzene ring via the ether linkage—is also significant, as it is stabilized by resonance with the adjacent aromatic ring. chemistry.coach

In the context of this compound, these two activating groups are positioned alongside the powerful deactivating nitro group, creating a complex electronic environment that dictates the molecule's chemical behavior.

Nomenclature and Isomeric Considerations of Benzyloxy-Methyl-Nitrobenzene Compounds

The systematic naming of polysubstituted benzene derivatives follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). These conventions ensure that every distinct chemical structure has a unique and unambiguous name. jove.comucalgary.ca

For polysubstituted benzenes with three or more substituents, numbers are used to indicate their positions on the ring. ucalgary.ca The naming process for this compound involves these steps:

Identify the Parent or Base Compound: When a substituent is present that gives the benzene ring a common name (like toluene (B28343) for a methyl group or aniline for an amino group), that name can be used as the parent. jove.comyoutube.com However, when no single group confers a common name that takes precedence over the others, the parent is named as "benzene".

Assign Locants (Numbers): The substituents are assigned numbers to give the lowest possible locant set. For this compound, the substituents are at positions 1, 2, and 4.

Prioritize and Name: While the nitro group has a higher priority in some contexts, for simple naming, the substituents are listed alphabetically.

Assemble the Name: The substituents (benzyloxy, methyl, nitro) are alphabetized. To achieve the lowest locant set (1, 2, 4), the numbering starts at the nitro group. This gives the name: This compound . An alternative name, treating toluene as the parent, would be 4-benzyloxy-2-nitrotoluene. However, the systematic benzene-based name is often preferred for clarity. Another synonym is Benzyl (B1604629) 4-nitro-m-tolyl ether. sigmaaldrich.com

| Rule | Description | Application to the Compound |

|---|---|---|

| Parent Name | Identify the base molecule. If no special common name is used, the parent is "benzene". libretexts.org | The parent is identified as benzene. |

| Numbering | Number the ring to give the substituents the lowest possible numbers. ucalgary.ca | The numbering 1, 2, and 4 is the lowest possible combination for the substituents. |

| Alphabetical Order | List the substituents in alphabetical order. jove.com | Benzyloxy, methyl, nitro. |

| Final Name | Combine the parts: locants, substituent names, and parent name. | This compound |

Positional isomers have the same molecular formula but differ in the position of the substituents on the aromatic ring. For a benzyloxy-methyl-nitrobenzene, several positional isomers exist. One notable example is 1-(Benzyloxy)-2-methyl-3-nitrobenzene . sigmaaldrich.comsigmaaldrich.com In this isomer, the nitro group is adjacent to both the benzyloxy and methyl groups, creating a different steric and electronic environment compared to the 4-(benzyloxy) isomer. This structural change can significantly impact the molecule's physical properties and chemical reactivity.

| Property | This compound | 1-(Benzyloxy)-2-methyl-3-nitrobenzene |

|---|---|---|

| CAS Number | 22424-58-4 sigmaaldrich.comapolloscientific.co.uk | 20876-37-3 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₄H₁₃NO₃ | C₁₄H₁₃NO₃ sigmaaldrich.com |

| Molecular Weight | 243.26 g/mol sigmaaldrich.com | 243.26 g/mol sigmaaldrich.comsigmaaldrich.com |

| Substitution Pattern | 1, 2, 4 | 1, 2, 3 |

| Melting Point | Not specified | 60-63 °C sigmaaldrich.comsigmaaldrich.com |

| Synonym | Benzyl 4-nitro-m-tolyl ether sigmaaldrich.com | Benzyl 3-nitro-o-tolyl ether sigmaaldrich.comsigmaaldrich.com |

Research Trajectories and Academic Relevance of the Compound

While extensive published research focusing specifically on this compound is limited, its academic relevance can be understood through its role as a potential synthetic intermediate. The functional groups it possesses are central to many organic transformations. For instance, its close isomer, 1-(benzyloxy)-2-methyl-3-nitrobenzene, has been cited as a potential precursor in the preparation of 4-(benzyloxy)-1H-indole. sigmaaldrich.comsigmaaldrich.com This suggests that such molecules are valuable building blocks for synthesizing more complex heterocyclic structures, which are common motifs in pharmacologically active compounds.

Research on related structures further highlights the utility of the benzyloxy-nitroaromatic framework. For example, (5-Benzyloxy-2-nitrophenyl)-acetaldehyde, another isomer, is an intermediate in multi-step synthesis pathways. rsc.org The synthesis of 1-benzyloxy-4-nitrobenzene from 4-nitrophenol (B140041) and benzyl bromide is a well-established reaction, demonstrating the straightforward construction of the benzyloxy-nitroaromatic core. researchgate.net The primary research value of this compound lies in its potential for further chemical modification:

Reduction of the Nitro Group: Catalytic hydrogenation or chemical reduction would convert the nitro group to an amine, yielding 4-(benzyloxy)-2-methylaniline. This aniline derivative could then undergo a wide range of reactions, including diazotization.

Hydrogenolysis of the Benzyl Ether: The benzyloxy group can be cleaved via catalytic hydrogenolysis to reveal a phenol. researchgate.net This deprotection strategy is common in multi-step synthesis.

Nucleophilic or Electrophilic Aromatic Substitution: The existing substituents direct the position of any further substitutions on the aromatic ring, allowing for the controlled synthesis of more complex polysubstituted aromatics.

Therefore, this compound and its isomers are academically relevant as scaffolds for demonstrating fundamental principles of aromatic chemistry and as versatile intermediates for the synthesis of target molecules in materials science and medicinal chemistry. researchgate.net

Current Trends in Nitroaromatic Compound Research

Nitroaromatic compounds, a class to which this compound belongs, are fundamental in both industrial and academic research. Historically used in the synthesis of dyes and explosives, their applications have expanded significantly. rsc.org Current research focuses on several key areas:

Pharmaceuticals and Agrochemicals: These compounds are vital intermediates in the production of a wide range of bioactive molecules, including pharmaceuticals and pesticides. rsc.org The nitro group can be a pharmacophore itself or can be chemically modified to introduce other functionalities.

Advanced Materials: The unique electronic properties conferred by the nitro group make these compounds useful in the development of new materials, such as those with specific optical or electronic characteristics.

Novel Synthetic Methods: Chemists continue to develop new and more efficient methods for synthesizing nitroaromatic compounds and for transforming the nitro group into other functional groups. rsc.orgresearchgate.netnih.gov This includes advancements in catalysis, such as using palladium or non-noble metal catalysts for reactions. rsc.orgrsc.org

Bioreduction and Environmental Studies: The biological reduction of nitroaromatics is a significant area of study, particularly for developing hypoxia-activated prodrugs that target cancer cells. rsc.org Additionally, the environmental fate and biodegradation of these compounds are of considerable interest due to their widespread use. rsc.org

Contribution to Synthetic Methodologies and Chemical Transformations

The primary contribution of this compound to synthetic methodologies lies in its role as a precursor to its corresponding aniline, 4-(benzyloxy)-2-methylaniline. This transformation is a cornerstone of its utility in organic synthesis.

Catalytic Hydrogenation

The most significant chemical transformation involving this compound is the reduction of its nitro group to an amine group (-NH₂). This is typically achieved through catalytic hydrogenation. rsc.org In this reaction, molecular hydrogen (H₂) is used in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to selectively reduce the nitro group while leaving the benzyloxy group intact. youtube.com

The general mechanism for the hydrogenation of nitroaromatics can proceed through different pathways, but it ultimately results in the formation of the corresponding aniline. rsc.orgrsc.org This process is highly efficient and is a fundamental strategy in synthetic organic chemistry for producing anilines from readily available nitroaromatic compounds. rsc.orgnih.gov

Significance of the Resulting Aniline

The product of this reduction, 4-(Benzyloxy)-2-methylaniline (CAS No: 4792-60-3), is a valuable intermediate, particularly in drug discovery. biosynth.comcymitquimica.com It is described as an analog that mimics the side chain of the amino acid tyrosine. biosynth.com This structural mimicry allows it to be used as a targeting molecule to bind to proteins that recognize the tyrosine motif, making it a useful tool for developing new therapeutic agents. biosynth.com For instance, a similar compound, 4-benzyloxy aniline, is a known intermediate in the synthesis of compounds with antimycobacterial properties for tuberculosis treatment. nih.govgoogle.com

The synthesis of 2-methylquinoline-4-carboxylic acid derivatives, an important scaffold in medicinal chemistry, can be achieved through the Doebner reaction, which uses substituted anilines as starting materials. sci-hub.se This highlights another potential application pathway for the aniline derived from this compound.

In essence, the strategic value of this compound is unlocked through its reduction, providing a gateway to a versatile aniline that is employed in the rational design and synthesis of biologically active compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAXHOUGHZKSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945105 | |

| Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22424-58-4 | |

| Record name | 2-Methyl-1-nitro-4-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22424-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22424-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatives and Analogs of 4 Benzyloxy 2 Methyl 1 Nitrobenzene in Research

Substituted Benzyloxy-Nitroanilines and Related Amines

The transformation of the nitro group in benzyloxy-nitrobenzene derivatives into an amino group opens up a vast field of synthetic possibilities. These resulting anilines are crucial building blocks for more complex nitrogen-containing compounds.

4-(Benzyloxy)-2-nitroaniline is a key intermediate synthesized from precursors like 4-methoxyaniline. One synthetic route involves the acetylation of 4-methoxyaniline, followed by a nitration reaction to introduce the nitro group, and subsequent hydrolysis to yield 4-methoxy-2-nitroaniline google.com. The benzyloxy group can be introduced through reactions with benzyl (B1604629) halides. For instance, 4-nitrophenol (B140041) can be reacted with benzyl bromide to form 1-(benzyloxy)-4-nitrobenzene researchgate.net.

The reduction of the nitro group is a common transformation. For example, 4-benzyloxy-3-chloronitrobenzene can be reduced to 4-benzyloxy-3-chloroaniline using reagents like iron in acetic acid or stannous chloride semanticscholar.org. This reduction is a critical step in synthesizing precursors for various applications. Similarly, the reduction of 1,2-bis(2'-nitrophenoxy)-3-R-benzenes yields the corresponding diamines, which can then be used to synthesize Schiff base ligands rsc.org.

Nitrobenzene (B124822) Derivatives with Varied Alkyl and Halogen Substitutions

The introduction of different alkyl and halogen substituents onto the nitrobenzene ring significantly influences the molecule's reactivity and properties. The nitro group, being strongly electron-withdrawing, affects the pi-electron delocalization of the aromatic ring researchgate.net. Halogens, while also electron-withdrawing through an inductive effect, can donate an unpaired electron pair through resonance, directing electrophilic substitution to the ortho and para positions libretexts.org.

Research has shown that the position of substituents relative to the nitro group impacts the molecule's electronic properties. For instance, the effect of a nitro group on basicity is most significant when it is in the ortho or para position quora.com. The presence of both a halogen and a nitro group makes the benzene (B151609) ring susceptible to nucleophilic aromatic substitution wikipedia.org. For example, in 4-nitrochlorobenzene, the chloride can be displaced by strong nucleophiles wikipedia.org.

The synthesis of these derivatives often involves multi-step processes. For instance, 1-chloro-2-methyl-4-nitrobenzene can be prepared from 4-chloroaniline through successive oxidation and methylation reactions mdpi.com. Such compounds are important building blocks for a variety of industrial chemicals and heterocycles mdpi.com.

Compounds with Modified Benzyloxy Moieties

Modifications to the benzyloxy group itself, or its replacement with other functionalities, lead to another class of important derivatives. These changes can alter the steric and electronic environment of the molecule, providing intermediates for a range of synthetic targets.

1-(Benzyloxy)-4-chloro-2-nitrobenzene is a valuable intermediate in organic synthesis. For example, it is a precursor for the synthesis of 4-benzyloxy-3-chloroaniline through reduction of the nitro group semanticscholar.org. This aniline (B41778) derivative is a key component in the development of various compounds. The synthesis of 1-(benzyloxy)-4-chloro-2-nitrobenzene itself can be achieved through the reaction of appropriate precursors, often involving the benzylation of a substituted phenol.

The benzyloxy moiety is also incorporated into heterocyclic structures like pyridines and benzofurans. The synthesis of N-benzyl pyridones can be achieved through an O- to N-alkyl migration of O-alkylated 2-hydroxy pyridines, a reaction promoted by lithium iodide acs.orgacs.org. The required 2-alkoxy pyridine precursors are synthesized by treating 2-chloropyridine with a benzyl alcohol in the presence of a base acs.org.

Benzofuran derivatives can be synthesized through various routes. One method involves the cyclization of 2-acyloxy-1-bromomethylarenes . Another approach is the synthesis from substituted 1-allyl-2-allyloxybenzenes via ruthenium-catalyzed isomerization followed by ring-closing metathesis organic-chemistry.org. Benzyloxybenzaldehydes, obtained from the benzylation of substituted salicylaldehydes, can also be used to synthesize 2-arylbenzofurans .

Schiff Bases and Imines Derived from Benzyloxy-Nitrobenzene Precursors

The amine derivatives obtained from benzyloxy-nitrobenzenes are excellent precursors for the synthesis of Schiff bases and imines. These compounds, characterized by the C=N double bond, are versatile intermediates in organic synthesis and have applications in coordination chemistry.

Schiff bases are typically formed through the condensation of a primary amine with a carbonyl compound nih.govnih.gov. For instance, diamines derived from the reduction of 1,2-bis(2'-nitrophenoxy)-3-R-benzenes react with 2-hydroxy-1-naphthaldehyde to form tetradentate Schiff base ligands rsc.org. These ligands can then coordinate with metal ions to form complexes rsc.org. The synthesis of 2-benzyl N-substituted anilines has been reported through a sequential imine condensation–isoaromatization pathway starting from (E)-2-arylidene-3-cyclohexenones and primary amines beilstein-journals.org.

Imines are also key intermediates. They can be synthesized from amino alcohols through a quinone-catalyzed oxidative deformylation beilstein-journals.org. Imines and their derivatives have been utilized in cascade reactions and multicomponent reactions to assemble the structural frameworks of diverse nitrogen-containing heterocycles, including alkaloids nih.gov.

Structural Characterization and Spectroscopic Analysis of Imine Compounds

The formation of imine derivatives from the amino precursor of 4-(benzyloxy)-2-methyl-1-nitrobenzene, 4-(benzyloxy)-2-methylaniline, involves the condensation reaction with various aldehydes and ketones. The resulting Schiff bases are characterized by the presence of a carbon-nitrogen double bond (azomethine group), which is a key feature influencing their electronic and structural properties. The comprehensive characterization of these imine compounds is crucial for understanding their structure-property relationships and is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Due to the limited availability of published research specifically on imine derivatives of 4-(benzyloxy)-2-methylaniline, the following discussion on structural and spectroscopic analysis is based on closely related and representative imine compounds found in the scientific literature. The principles and techniques described are directly applicable to the characterization of the target derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental tool for identifying the key functional groups within a molecule. For imine compounds, the most characteristic absorption band is that of the C=N (azomethine) stretching vibration. This band typically appears in the range of 1690-1600 cm⁻¹. The exact position of this band can be influenced by the electronic nature of the substituents on both the aniline and the aldehyde/ketone moieties. For instance, electron-withdrawing groups can shift the absorption to a higher frequency, while electron-donating groups may cause a shift to a lower frequency. Other important signals in the IR spectrum include C-H stretching vibrations of the aromatic rings and the methyl group, as well as the C-O-C stretching of the benzyloxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and chemical environment of the atoms.

In the ¹H NMR spectrum of a typical imine derivative, the proton of the azomethine group (-CH=N-) is highly deshielded and appears as a singlet in the downfield region, generally between δ 8.0 and 9.0 ppm. The aromatic protons of the benzyloxy, 2-methylphenyl, and the former aldehydic phenyl rings will resonate in the range of δ 6.5-8.0 ppm, with their specific chemical shifts and coupling patterns providing insights into their substitution patterns. The methylene protons of the benzyloxy group (-OCH₂Ph) typically appear as a singlet around δ 5.0 ppm, while the methyl protons (-CH₃) will be observed as a singlet in the upfield region, usually around δ 2.0-2.5 ppm.

The ¹³C NMR spectrum is equally informative. The carbon atom of the azomethine group (C=N) is a key diagnostic signal, resonating in the downfield region between δ 150 and 165 ppm. The chemical shifts of the aromatic carbons provide further structural confirmation.

Representative Spectroscopic Data for Analogous Imine Compounds

The following tables present representative ¹H and ¹³C NMR data for N-benzylideneaniline and its substituted analogs, which serve as models for the spectroscopic features expected in imine derivatives of 4-(benzyloxy)-2-methylaniline.

| Compound | Solvent | -CH=N- (δ, ppm) | Aromatic-H (δ, ppm) | Other Signals (δ, ppm) |

|---|---|---|---|---|

| N-benzylideneaniline | CDCl₃ | 8.43 (s) | 7.20-7.89 (m) | - |

| N-(4-methoxybenzylidene)-4-methylaniline | DMSO-d₆ | 8.56 (s) | 6.90-7.80 (m) | 3.80 (s, -OCH₃), 2.30 (s, -CH₃) |

| N-(4-nitrobenzylidene)-4-methylaniline | CDCl₃ | 8.34 (s) | 6.91-8.15 (m) | 2.35 (s, -CH₃) |

| Compound | Solvent | -C=N- (δ, ppm) | Aromatic-C (δ, ppm) | Other Signals (δ, ppm) |

|---|---|---|---|---|

| N-benzylideneaniline | CDCl₃ | 160.5 | 120.8, 125.9, 128.7, 129.0, 131.3, 136.2, 152.0 | - |

| N-(4-methoxybenzylidene)-4-methylaniline | DMSO-d₆ | 160.2 | 114.5, 121.2, 129.8, 130.5, 131.8, 147.9, 161.3 | 55.8 (-OCH₃), 20.9 (-CH₃) |

| N-(4-nitrobenzylidene)-4-methylaniline | CDCl₃ | 158.8 | 120.5, 123.1, 126.9, 129.6, 143.0, 145.6, 151.8 | 21.2 (-CH₃) |

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized imines. The molecular ion peak (M⁺) in the mass spectrum confirms the successful formation of the desired compound. The fragmentation patterns can provide additional structural information, often showing characteristic losses of substituents from the aromatic rings or cleavage around the imine bond.

Single-Crystal X-ray Diffraction

The most definitive method for structural elucidation is single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For imine derivatives, X-ray crystallography can confirm the E/Z configuration about the C=N double bond and reveal the planarity or twisting of the aromatic rings relative to the imine linkage. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing, can also be analyzed in detail. This information is invaluable for understanding the solid-state properties of these materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 4-(benzyloxy)-2-methyl-1-nitrobenzene likely involves classical nitration and etherification reactions, which often utilize harsh reagents and produce significant waste. Future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Key areas for exploration include:

Green Chemistry Approaches: The principles of green chemistry can guide the development of environmentally benign synthetic routes. This includes the use of safer solvents, renewable starting materials, and waste reduction strategies. For instance, exploring solid acid catalysts for nitration could offer a recyclable and less corrosive alternative to traditional mixed-acid conditions.

Catalytic O-Benzylation: Investigating novel catalytic systems for the O-benzylation of 2-methyl-4-nitrophenol could lead to more efficient and selective syntheses. The use of transition-metal catalysts or organocatalysts could offer milder reaction conditions and higher yields compared to traditional Williamson ether synthesis.

Biocatalytic Synthesis: The field of biocatalysis presents exciting opportunities for the synthesis of nitroaromatic compounds. nih.gov Future research could focus on identifying or engineering enzymes, such as nitroreductases, that can selectively introduce the nitro group or catalyze the etherification step under mild, aqueous conditions. nih.gov This approach would significantly reduce the environmental impact of the synthesis.

Continuous Flow Chemistry: The application of continuous flow technology to the nitration of aromatic compounds has been shown to improve safety, efficiency, and scalability. nih.govacs.org Developing a continuous flow process for the synthesis of this compound could enable better control over reaction parameters, leading to higher purity and yields.

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Chemistry | Reduced waste, safer reagents, use of renewable resources. | Development of solid acid catalysts, use of greener solvents. |

| Catalytic O-Benzylation | Higher selectivity, milder reaction conditions, improved yields. | Exploration of novel transition-metal and organocatalysts. |

| Biocatalysis | Environmentally friendly, high selectivity, mild reaction conditions. | Identification and engineering of enzymes for nitration and etherification. |

| Continuous Flow Chemistry | Enhanced safety, improved efficiency, better process control, scalability. | Optimization of flow reactor conditions for nitration and etherification steps. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new applications.

Future computational studies on this compound could include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. This information can provide insights into its reactivity, stability, and potential for intermolecular interactions. Studies on substituted nitrobenzenes have shown that the electronic properties are strongly influenced by the nature of the substituents. nih.gov

Predicting Reactivity and Reaction Mechanisms: Computational modeling can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as to elucidate the mechanisms of potential reactions. This can help in designing experiments and optimizing reaction conditions.

In Silico Design of Functional Molecules: By understanding the structure-property relationships through computational studies, it may be possible to design new derivatives of this compound with specific desired properties, such as enhanced biological activity or specific material characteristics.

Machine Learning and QSAR: Machine learning algorithms and Quantitative Structure-Activity Relationship (QSAR) models can be trained on data from known nitroaromatic compounds to predict the properties and activities of new derivatives. nih.govresearchgate.netnih.govnih.govosti.gov This approach could be used to screen virtual libraries of compounds based on the this compound scaffold for potential applications.

| Computational Method | Application to this compound | Expected Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and electrostatic potential. | Understanding of reactivity, stability, and intermolecular interactions. |

| Reaction Mechanism Prediction | Modeling of potential chemical transformations. | Guidance for experimental design and optimization of reaction conditions. |

| In Silico Molecular Design | Virtual modification of the molecular structure. | Design of new derivatives with tailored properties. |

| Machine Learning / QSAR | Prediction of biological activity and physical properties. | Rapid screening of virtual compound libraries for specific applications. |

Integration with Materials Science for Emerging Applications

The unique combination of functional groups in this compound suggests its potential as a building block for novel materials.

Unexplored avenues in this area include:

Precursor for Functional Polymers: The amine derivative, obtained through the reduction of the nitro group, could serve as a monomer for the synthesis of high-performance polymers such as polyamides or polyimides. The benzyloxy group could be retained to influence the polymer's properties or removed to create reactive sites for further modification.

Non-Linear Optical (NLO) Materials: Nitroaromatic compounds are known to exhibit non-linear optical properties. Investigating the NLO characteristics of this compound and its derivatives could lead to the development of new materials for optoelectronic applications.

Liquid Crystals: The rigid aromatic core and the flexible benzyloxy group are structural features often found in liquid crystalline materials. Future research could explore the synthesis of derivatives of this compound and investigate their potential to form liquid crystal phases.

Molecular Scaffolds for Host-Guest Chemistry: The defined three-dimensional structure of this molecule could be exploited in the design of host molecules for the recognition and binding of specific guest species.

| Application Area | Potential Role of this compound | Research Direction |

| Polymer Chemistry | Monomer precursor for high-performance polymers. | Synthesis and characterization of polymers derived from the amine derivative. |

| Non-Linear Optics | Core structure for NLO-active materials. | Measurement and optimization of the non-linear optical properties of derivatives. |

| Liquid Crystals | Building block for liquid crystalline molecules. | Synthesis and investigation of the mesomorphic properties of new derivatives. |

| Supramolecular Chemistry | Scaffold for the design of host molecules. | Design and synthesis of macrocyclic structures for host-guest studies. |

Q & A

Q. What are the recommended laboratory synthesis methods for 4-(Benzyloxy)-2-methyl-1-nitrobenzene?

Answer: A common approach involves benzylation of a phenolic precursor (e.g., 2-methyl-4-nitrophenol) using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF or acetone). Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product. Ensure nitration steps (if required) are controlled to avoid over-nitration, which may introduce positional isomers .

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a NIOSH-approved respirator if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood with local exhaust systems to mitigate vapor exposure .

- Waste Management : Collect nitro-containing waste in labeled, sealed containers for professional disposal to prevent environmental contamination .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer:

- Analytical Techniques :

- HPLC/GC-MS : Assess purity using reverse-phase C18 columns (methanol/water mobile phase) or GC with electron capture detection (ECD) for nitro-group sensitivity .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm, benzyloxy CH₂ at δ ~5.1 ppm) and FT-IR (nitro group absorption at ~1520 cm⁻¹ and 1350 cm⁻¹) .

Q. What solvents are compatible with this compound for experimental workflows?

Answer: The compound is typically soluble in dichloromethane (DCM) , ethyl acetate , and dimethylformamide (DMF) . For aqueous applications, use acetone/water mixtures. Avoid prolonged exposure to light due to potential nitro-group photoreactivity .

Q. How should this compound be stored to ensure long-term stability?

Answer: Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent degradation. Desiccate to avoid hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. What strategies mitigate conflicting spectral data in structural characterization?

Answer:

Q. How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?

Answer:

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to model electron density maps. Predict nitration/benzylation sites via Fukui indices or electrostatic potential (ESP) surfaces .

- Molecular Dynamics (MD) : Simulate solvent interactions to guide reaction condition optimization (e.g., solvent polarity effects on SNAr reactions) .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

Answer:

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices (e.g., soil, water).

- Detection Limits : Employ LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode for sensitivity at sub-ppb levels. Validate with deuterated internal standards .

Q. How does the nitro group influence the compound’s electronic properties for materials science applications?

Answer: The electron-withdrawing nitro group enhances π-acceptor strength, making the compound a candidate for:

- Organic Electronics : As a dopant in conductive polymers (e.g., PEDOT:PSS) to modulate bandgap .

- Nonlinear Optics (NLO) : Study hyperpolarizability via Z-scan techniques to assess second-harmonic generation (SHG) potential .

Q. What mechanistic insights explain unexpected byproducts during benzylation or nitration?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.